Methyl 4-cyano-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 4-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-7(6-12)3-2-4-9(8)13-10/h2-5,13H,1H3 |
InChI Key |
ILLWGOUKAGIQES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the indole core, followed by selective introduction of the cyano group at the 4-position and esterification at the 2-carboxyl position. Two main approaches are reported:
- Direct functionalization of indole-2-carboxylate derivatives.
- Stepwise synthesis starting from substituted benzoic acid derivatives, followed by indole ring formation and subsequent cyano group introduction.
Synthesis via Esterification and Cyano Substitution on Indole-2-carboxylic Acid
One common approach starts with indole-2-carboxylic acid derivatives, which are esterified to give methyl esters at the 2-position. The cyano group at the 4-position is introduced either by electrophilic substitution or via cross-coupling reactions.
- Esterification: Indole-2-carboxylic acid is treated with concentrated sulfuric acid in ethanol at 80 °C for 2 hours to yield methyl indole-2-carboxylate with an 85% yield.
- Cyano Group Introduction: The 4-position substitution with a cyano group can be achieved via palladium-catalyzed cross-coupling reactions using appropriate cyano sources or via halogenation followed by cyanation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Con. H2SO4, EtOH, 80 °C, 2 h | 85 | Efficient methyl ester formation |
| 4-Position Bromination | N-bromo-succinimide (NBS), solvent, RT | - | Intermediate for cyanation step |
| Nitro to Amino Reduction | Standard hydrogenation or chemical reduction | - | For further functionalization |
| Cyanation | Pd-catalyzed coupling with cyanide source | Moderate | Requires careful control |
This route is supported by the synthetic schemes reported in recent literature, where 5- or 6-substituted indole-2-carboxylic acids are esterified and then functionalized at the 4-position.
Leimgruber–Batcho Indole Synthesis Approach
Another method involves the Leimgruber–Batcho synthesis, which constructs the indole ring from o-nitrotoluene derivatives, followed by esterification and cyano group introduction.
- Starting from dinitro-toluic acid, Fischer esterification generates the methyl carboxylate ester.
- The ester is then subjected to Leimgruber–Batcho conditions to form the indole core with the ester at the 2-position.
- Subsequent steps introduce the cyano group at the 4-position.
This method has been applied to synthesize fluorescent indole derivatives bearing methyl carboxylate esters and cyano groups, with overall moderate yields (6-8% over multiple steps).
Cross-Coupling Reactions for Cyano Group Introduction
Cross-coupling strategies such as Sonogashira, Suzuki–Miyaura, and Stille reactions have been employed to functionalize 1H-indole-2-carbonitriles.
- Starting from 3-iodo-1H-indole-2-carbonitrile derivatives, palladium-catalyzed cross-coupling reactions introduce various substituents at the 3-position.
- Cyanation at the 4-position can be achieved by halogenation followed by palladium-catalyzed cyanation using reagents like Zn(CN)2 or K4[Fe(CN)6].
- These reactions typically require Pd(OAc)2 as catalyst, appropriate ligands, and bases such as KOAc in DMF at elevated temperatures (80 °C) for 24 hours.
Yields for these coupling reactions range from moderate to excellent (64–92%).
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + Halogenation + Cyanation | Indole-2-carboxylic acid | H2SO4/EtOH (esterification), NBS (bromination), Pd-catalyst (cyanation) | 60–85 (esterification), moderate (cyanation) | Straightforward, well-established | Multi-step, requires Pd catalyst |
| Leimgruber–Batcho Synthesis + Esterification | Dinitro-toluic acid | Fischer esterification, Leimgruber–Batcho conditions | 6–8 (overall) | Builds indole core efficiently | Low overall yield, multi-step |
| Pd-Catalyzed Cross-Coupling | 3-Iodo-1H-indole-2-carbonitrile | Pd(OAc)2, KOAc, DMF, 80 °C, 24 h | 64–92 | High regioselectivity, versatile | Requires halogenated intermediates |
| One-Pot Acid/Base Catalysis | 3-Cyanoacetyl indole derivatives | NaOMe, Amberlyst 15(H), THF, 0 °C to RT | Up to 89 | Green, efficient, fewer steps | Limited scope for cyano substitution |
Research Results and Characterization
- NMR Data: this compound typically shows characteristic signals in ^1H NMR for the methyl ester singlet around 3.9–4.1 ppm and aromatic protons between 7.0–8.8 ppm, with the cyano group affecting chemical shifts at the 4-position.
- Yield Optimization: Esterification under acidic reflux conditions yields up to 98% for methyl esters of indole-2-carboxylic acid derivatives.
- Photophysical Properties: Conversion from 4-cyano to methyl carboxylate ester increases quantum yield significantly, indicating the importance of ester functionality in fluorescence applications.
- Catalyst Efficiency: Pd(OAc)2 with suitable ligands provides effective catalysis for cyanation and cross-coupling, with yields up to 92% for substituted indole-2-carbonitriles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Methyl 4-cyano-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Selected Indole-2-carboxylates
Q & A
Q. What are the common synthetic routes for Methyl 4-cyano-1H-indole-2-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves functionalization of the indole scaffold. Key methods include:
- Cyano Group Introduction : Reacting methyl 1H-indole-2-carboxylate with a cyanating agent (e.g., CuCN or nitrile sources under Pd catalysis) at the 4-position. Reaction conditions (temperature, solvent, catalyst) are critical; for example, Pd-catalyzed coupling may require anhydrous DMF at 80–100°C .
- Esterification : Starting from 4-cyanoindole-2-carboxylic acid, methyl ester formation via acid chlorides or direct esterification with methanol under acidic conditions (e.g., H₂SO₄ as a catalyst) .
Optimization Tips : - Use reflux conditions (e.g., THF or toluene) to enhance reaction rates.
- Monitor purity via HPLC or TLC, with recrystallization (e.g., ethanol/water mixtures) for final purification .
Q. How is the structure of this compound confirmed experimentally?
Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm for OCH₃; δ ~165 ppm for C=O) and cyano group (no proton signal; δ ~115 ppm for CN) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 215.18 (C₁₁H₈N₂O₂) with fragmentation patterns confirming the indole core and substituents .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate spatial arrangement .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility in methanol is ~10 mg/mL at 25°C .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under strong acids/bases or prolonged UV exposure. Store at 2–8°C in inert atmosphere .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the 4-position of the indole scaffold?
Answer:
- Catalyst Screening : Pd(PPh₃)₄ or CuI for cyano group insertion, with ligand optimization (e.g., Xantphos for Pd systems) to enhance regioselectivity .
- Solvent Effects : Use DMF for Pd-mediated reactions (high polarity aids catalyst activity) or toluene for thermal stability in reflux conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates and adjust heating duration (typically 12–24 hours) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro at the 5-position) and assay against targets (e.g., kinase inhibition). Compare IC₅₀ values to isolate key functional groups .
- Meta-Analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify outliers. Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO positions) to identify reactive sites. The 4-cyano group withdraws electrons, making the 3-position susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes. For example, π-π stacking with aromatic residues and hydrogen bonding via the ester carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
